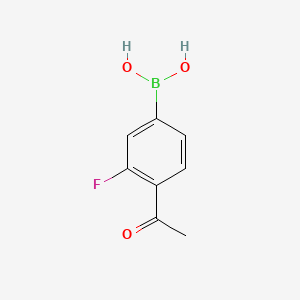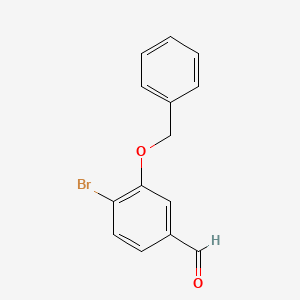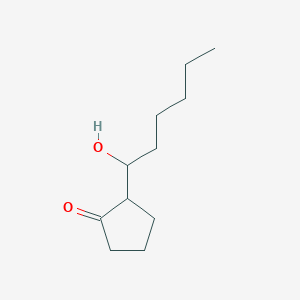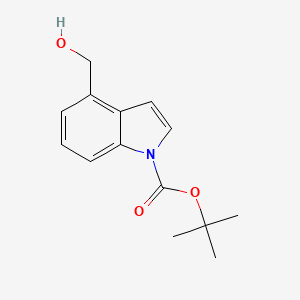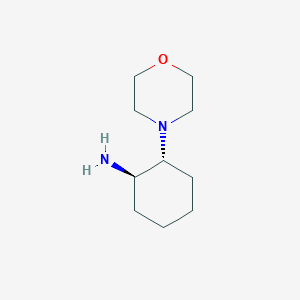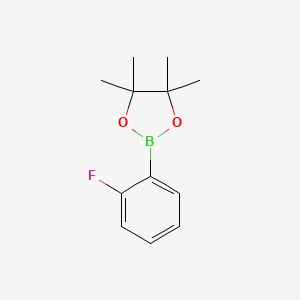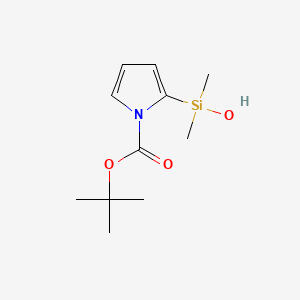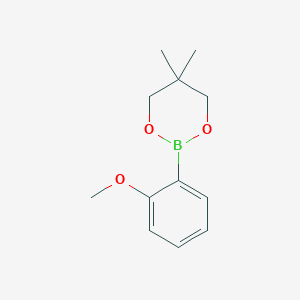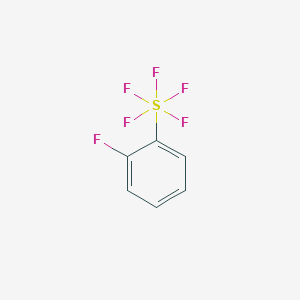![molecular formula C9H8N6O B1340283 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 924834-86-6](/img/structure/B1340283.png)
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been achieved through different methods. For instance, triorganotin(IV) complexes of a similar compound were synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which could be a similar approach for synthesizing the compound . Additionally, a three-component synthesis method has been used to create 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, which may offer insights into the synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two crystal environments, providing insights into the hydrogen-bonding interactions and supramolecular architecture . X-ray crystallography has also been used to determine the structure of triorganotin(IV) derivatives, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives includes substitution reactions, as seen in the reaction between 7-aminotriazolopyridines and sulfuric acid, which yields hydroxyalkylpyridines, or bromination, which gives brominated pyridines . The ambident nature of the anions from amines allows for acylation on nitrogen or alkylation on nitrogen or carbon, leading to various substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, exhibit different structural arrangements and hydrogen-bonding interactions, which can affect their solubility, melting points, and other physical properties . The antimicrobial activity of some derivatives has been tested, showing in vitro activity against Gram-positive bacteria, indicating potential applications in the development of new antimicrobial agents .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The compound has been utilized in the synthesis of various heterocyclic compounds like Pyrano[2,3-d]pyrimidines and [1,2,4]Triazolo[1,5-c]Pyrimidines. These synthesized compounds have been tested for antimicrobial activity, showing potential in antimicrobial research (El-Agrody et al., 2001).
Anti-Epileptic Activities
- Novel derivatives of [1,2,4]-Triazolo[1,5-a]pyrimidin-7(4H)-one have shown remarkable anti-epileptic activities. This indicates the potential of such compounds in the development of new anti-epileptic drugs (Ding et al., 2019).
Synthesis Techniques and Structural Analysis
- Research has focused on developing synthesis techniques for related compounds, such as 5-Chloro-7-Methyl- and 7-Methyl-1,2,4-Triazolo[1,5-a]Pyrimidine. This includes studying their chemical structures and properties (Stanovnik et al., 1987).
Crystal Structure and Antibacterial Activity
- A derivative of pyrimidine containing the 1,2,4-Triazolo[1,5-a]Pyrimidine ring has been synthesized and characterized using X-ray diffraction and spectroscopic techniques. Its antibacterial activity has been evaluated against various bacterial strains (Lahmidi et al., 2019).
Antimicrobial and Antitumor Agents
- Some compounds synthesized from 7-Amino-2-Methylpyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-one have shown promising antimicrobial activity. However, they did not exhibit significant antitumor activity, highlighting the specificity of their biological effects (Said et al., 2004).
Propiedades
IUPAC Name |
11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDJNCCBTUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

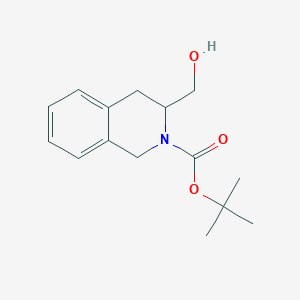
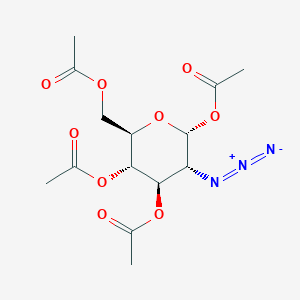
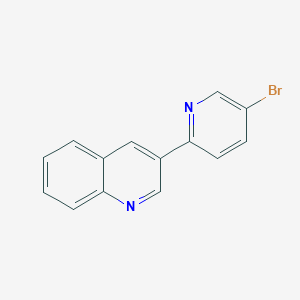
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
